![molecular formula C7H4Br2FNO2 B2478231 2-Amino-3,5-dibromo-4-fluorobenzoic acid CAS No. 1027512-91-9](/img/structure/B2478231.png)
2-Amino-3,5-dibromo-4-fluorobenzoic acid
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Overview
Description
2-Amino-3,5-dibromo-4-fluorobenzoic acid is a chemical compound with the CAS Number: 1027512-91-9. It has a molecular weight of 312.92 . The IUPAC name for this compound is 2-amino-3,5-dibromo-4-fluorobenzoic acid .
Molecular Structure Analysis
The linear formula of 2-Amino-3,5-dibromo-4-fluorobenzoic acid is C7H4Br2FNO2 . The InChI code for this compound is 1S/C7H4Br2FNO2/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1H,11H2,(H,12,13) .Scientific Research Applications
Chemical Synthesis
“2-Amino-3,5-dibromo-4-fluorobenzoic acid” is used in chemical synthesis . It’s a building block in the synthesis of various complex molecules. The presence of multiple functional groups (amino, bromo, fluoro, and carboxylic acid) makes it versatile for various chemical reactions .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are an important class of compounds in medicinal chemistry due to their unique physical, chemical, and biological properties . “2-Amino-3,5-dibromo-4-fluorobenzoic acid” could potentially be used in the synthesis of fluorinated pyridines .
Synthesis of AMPA Potentiators
AMPA potentiators are drugs that enhance the activity of the AMPA receptor, a type of glutamate receptor in the brain. These drugs have potential applications in the treatment of neurological disorders like Alzheimer’s disease, depression, and schizophrenia. “2-Amino-3,5-dibromo-4-fluorobenzoic acid” could be used in the synthesis of such compounds .
Synthesis of Radiobiological Compounds
The compound could potentially be used in the synthesis of F 18-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
Mechanism of Action
Mode of Action
Without specific target information, the mode of action of 2-Amino-3,5-dibromo-4-fluorobenzoic acid is difficult to determine. The presence of the amino and carboxylic acid groups suggests potential for various types of interactions, such as hydrogen bonding or ionic interactions, with target molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-3,5-dibromo-4-fluorobenzoic acid are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of multiple halogens on the molecule may impact its metabolism and excretion .
Result of Action
The molecular and cellular effects of 2-Amino-3,5-dibromo-4-fluorobenzoic acid are currently unknown. Given its potential for various types of molecular interactions, it may have diverse effects depending on the specific cellular context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3,5-dibromo-4-fluorobenzoic acid. For example, the compound’s ionization state and thus its reactivity can be influenced by pH .
properties
IUPAC Name |
2-amino-3,5-dibromo-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDUVODEYZAMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dibromo-4-fluorobenzoic acid |
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